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molecular formula C12H13NO4 B3123479 3-(4-Formylbenzoylamino)propionic acid methyl ester CAS No. 307989-15-7

3-(4-Formylbenzoylamino)propionic acid methyl ester

Cat. No. B3123479
M. Wt: 235.24 g/mol
InChI Key: GYBHAJPZBZVOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706744B2

Procedure details

To a solution of the 4-formylbenzoic acid in a suitable solvent such as dichloromethane, DMF or THF was added diisopropylethylamine (3 eq) and 3-[(dimethyliminium)-(dimethylamino)methyl]-1,2,3-benzotriazol-1-ium-1-olate hexafluorophosphate (HBTU) (1.1 eq). The reaction was allowed to stir for 30 min before ethyl or methyl-3-aminopropionate hydrochloride (1.1 eq) was added. The solution was stirred at room temperature for 4 hours. The solvents were evaporated under reduced pressure. The residue was taken up in ethyl acetate and 1N hydrochloric acid. The organic layer was separated and washed with water (2×), aqueous sodium hydrogen carbonate (3×), brine (2×), dried over magnesium sulphate and concentrated to give the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl or methyl-3-aminopropionate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)=[O:2].ClCCl.CN([CH:18]=[O:19])C.C([N:23](C(C)C)CC)(C)C.[CH2:29]1C[O:32][CH2:31][CH2:30]1>>[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:23][CH2:29][CH2:30][C:31]([O:19][CH3:18])=[O:32])=[O:9])=[CH:10][CH:11]=1)=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
ethyl or methyl-3-aminopropionate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×), aqueous sodium hydrogen carbonate (3×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)NCCC(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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